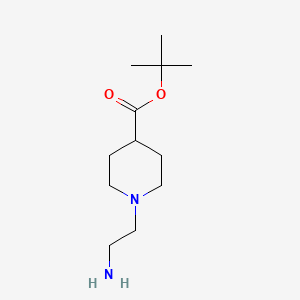

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate

Description

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate is a piperidine derivative featuring a tert-butyl ester group at the 4-position and a 2-aminoethyl substituent at the 1-position of the piperidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor-targeting agents. Its structural flexibility allows for modifications that influence solubility, bioavailability, and binding affinity to biological targets.

Properties

CAS No. |

1262316-82-4 |

|---|---|

Molecular Formula |

C12H24N2O2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10-4-7-14(8-5-10)9-6-13/h10H,4-9,13H2,1-3H3 |

InChI Key |

BWSALCBZCUOYGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(CC1)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with piperidine as the starting material.

Reaction with 2-Chloroethylamine: Piperidine is reacted with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperidine.

Reaction with Di-tert-butyl Dicarbonate (Boc2O): The intermediate 4-chloro-N-(2-aminoethyl)piperidine is then reacted with di-tert-butyl dicarbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, use of automated reactors, and optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of biologically active molecules and as a building block in drug discovery.

Medicine: It is involved in the synthesis of potential therapeutic agents, including those targeting neurological disorders.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Multi-step syntheses (e.g., ) often suffer from moderate yields due to purification challenges.

- Radiosynthesis () achieves high efficiency but requires specialized infrastructure.

Physicochemical Properties

Predicted or experimental properties of selected analogs:

Key Observations :

Key Observations :

Key Observations :

- Limited toxicity data underscore the need for rigorous safety protocols during handling .

Biological Activity

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate (TBAPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

TBAPC is characterized by its piperidine ring structure with a tert-butyl ester and an aminoethyl side chain. The molecular formula is C12H22N2O2, and it has a molecular weight of 226.32 g/mol. The synthesis typically involves the reaction of piperidine derivatives with tert-butyl esters and aminoethyl groups under controlled conditions.

The biological activity of TBAPC can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring provides structural stability, while the aminoethyl group can form hydrogen bonds, enhancing the compound's affinity for its targets.

Antineoplastic Activity

Recent studies have highlighted TBAPC's potential as an antineoplastic agent. Research indicates that compounds similar to TBAPC can induce apoptosis in cancer cells through mechanisms such as disruption of microtubule polymerization and interference with cell cycle progression. For instance, a study found that derivatives of TBAPC exhibited significant cytotoxicity against glioblastoma cells, demonstrating an IC50 value in the low micromolar range .

Case Studies

- Study on Soluble Epoxide Hydrolase Inhibition : A comparative analysis was conducted on various piperidine derivatives, including TBAPC. Results showed that certain substitutions at the piperidine ring enhanced inhibitory activity against soluble epoxide hydrolase (sEH), a target implicated in inflammation and cancer progression. The most active derivatives achieved IC50 values below 0.5 nM .

- Structure-Activity Relationship (SAR) Analysis : A SAR study evaluated the effects of different substituents on the piperidine ring. It was found that introducing polar groups at specific positions significantly increased the biological activity of TBAPC analogs against various cancer cell lines .

Table 1: Biological Activity of TBAPC Derivatives

| Compound Name | IC50 (nM) | Target Enzyme | Reference |

|---|---|---|---|

| TBAPC | 250 | sEH | |

| Compound A1 | 2.2 | sEH | |

| Compound B3 | 0.28 | sEH | |

| Compound C8 | 0.35 | sEH |

Table 2: Cytotoxicity Against Cancer Cell Lines

Q & A

Q. What are the optimal synthetic routes for Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl-protected intermediates with aminoethyl groups under basic conditions. For example, tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is synthesized via reaction of tert-butyl N-(2-bromoethyl)carbamate with N-methylpiperidine in tetrahydrofuran (THF) using sodium bicarbonate as a base . Key factors include:

- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions.

- Coupling reagents : Use of carbodiimides (e.g., DCC) with catalysts (e.g., DMAP) improves efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating the product.

Q. How can the structure and purity of this compound be validated?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₃H₂₅N₂O₂: 265.1912) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using Rf values .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for inhalation/dermal/oral exposure) .

- Storage : Keep sealed in a dry, cool environment (room temperature) away from strong acids/bases .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine small-molecule structures, resolving bond angles and torsional strain in the piperidine ring .

- Hydrogen bonding analysis : Graph-set notation (e.g., Etter’s rules) identifies patterns in crystal packing, critical for understanding solubility and stability .

Q. What strategies address contradictory binding affinity data in enzyme interaction studies?

- Control experiments : Compare radiolabeled ligand binding assays (e.g., -ligand displacement) with surface plasmon resonance (SPR) to differentiate nonspecific binding .

- pH dependence : Test binding at physiological pH (7.4) vs. assay buffers to identify artifacts .

- Molecular docking : Use software like AutoDock to model interactions with target enzymes (e.g., kinases) and validate with mutagenesis studies .

Q. How can the tert-butyl group influence metabolic stability in preclinical studies?

- In vitro assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂). The tert-butyl group often reduces oxidative metabolism by cytochrome P450 enzymes due to steric hindrance .

- Comparative studies : Synthesize analogs without the tert-butyl group and compare pharmacokinetic profiles (e.g., AUC, Cmax) in rodent models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve racemic mixtures .

- Asymmetric catalysis : Optimize enantioselective alkylation using chiral ligands (e.g., BINOL-derived phosphoric acids) .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real time .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.